N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-1,2-benzothiazol-3-amine 1,1-dioxide
N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-1,2-benzothiazol-3-amine 1,1-dioxide
Brand Name:
Vulcanchem
CAS No.:
361473-41-8
VCID:
VC0366482
InChI:
InChI=1S/C11H10N4O2S2/c1-2-9-13-14-11(18-9)12-10-7-5-3-4-6-8(7)19(16,17)15-10/h3-6H,2H2,1H3,(H,12,14,15)
SMILES:
CCC1=NN=C(S1)NC2=NS(=O)(=O)C3=CC=CC=C32
Molecular Formula:
C11H10N4O2S2
Molecular Weight:
294.4g/mol
N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-1,2-benzothiazol-3-amine 1,1-dioxide
CAS No.: 361473-41-8
Main Products
VCID: VC0366482
Molecular Formula: C11H10N4O2S2
Molecular Weight: 294.4g/mol
CAS No. | 361473-41-8 |
---|---|
Product Name | N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-1,2-benzothiazol-3-amine 1,1-dioxide |
Molecular Formula | C11H10N4O2S2 |
Molecular Weight | 294.4g/mol |
IUPAC Name | N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1,1-dioxo-1,2-benzothiazol-3-amine |
Standard InChI | InChI=1S/C11H10N4O2S2/c1-2-9-13-14-11(18-9)12-10-7-5-3-4-6-8(7)19(16,17)15-10/h3-6H,2H2,1H3,(H,12,14,15) |
Standard InChIKey | CBSMTSPBUDUITL-UHFFFAOYSA-N |
SMILES | CCC1=NN=C(S1)NC2=NS(=O)(=O)C3=CC=CC=C32 |
Canonical SMILES | CCC1=NN=C(S1)NC2=NS(=O)(=O)C3=CC=CC=C32 |
PubChem Compound | 626230 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume